8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline
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Overview
Description
“8-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)quinoline” is a complex organic compound that contains several functional groups . It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. Attached to this backbone is a sulfonyl group linked to a piperidine ring, which is a common motif in many pharmaceuticals . Additionally, a thiophen-3-yl group is attached to the piperidine ring. Thiophene is a five-membered aromatic ring with one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring system. The quinoline and thiophene rings are aromatic, contributing to the compound’s stability . The piperidine ring is a secondary amine, which could participate in hydrogen bonding .
Chemical Reactions Analysis
The reactivity of this compound would depend on the specific conditions and reagents used. The aromatic rings might undergo electrophilic aromatic substitution reactions. The sulfonyl group could potentially be reduced to a sulfide .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Generally, compounds with aromatic rings and polar functional groups like sulfonyl groups might have higher melting and boiling points due to increased intermolecular forces .
Scientific Research Applications
Antibacterial Applications
Research indicates the utility of quinoline derivatives in the synthesis of compounds with potent antibacterial activity. For instance, the synthesis of tetracyclic quinolone antibacterials has shown potent activity against both Gram-positive and Gram-negative bacteria. Substitutions at specific positions of the quinoline structure have been explored to enhance antibacterial efficacy. For example, the introduction of piperidinyl derivatives at the 8-position of quinoline has been associated with significant antibacterial properties against resistant strains (Taguchi et al., 1992).
Antiproliferative Applications
The antiproliferative effects of quinoline derivatives have been studied, with specific modifications showing promise in inhibiting the growth of human cancer cell lines. Novel derivatives, such as the 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline, have exhibited considerable growth inhibition of various cancer cell lines, indicating their potential in cancer treatment research (Harishkumar et al., 2018).
Synthetic Applications
The synthetic versatility of quinoline derivatives extends to the creation of various biologically active heterocycles. These compounds have been synthesized for use as bactericides, fungicides, and bioregulators, showcasing the broad utility of quinoline-based derivatives in chemical synthesis (Hafez et al., 1994).
Future Directions
Properties
IUPAC Name |
8-(4-thiophen-3-ylpiperidin-1-yl)sulfonylquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,17-5-1-3-15-4-2-9-19-18(15)17)20-10-6-14(7-11-20)16-8-12-23-13-16/h1-5,8-9,12-14H,6-7,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWQHZKMQZHQFOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CSC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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